Glycoprotein 100, specifically the peptide sequence gp100(177(8)-186), is a significant immunogenic peptide derived from the glycoprotein found in melanocytes. This peptide is of particular interest in cancer immunotherapy, especially for melanoma treatment, due to its ability to elicit cytotoxic T lymphocyte responses. The gp100 protein plays a crucial role in the immune recognition of melanoma cells, making it a target for vaccine development and therapeutic interventions.
The gp100 glycoprotein is primarily expressed in melanocytes, which are cells responsible for pigment production in the skin. The specific peptide sequence gp100(177(8)-186) has been identified as a key epitope that can be recognized by T cells, facilitating immune responses against melanoma tumors. Research indicates that this peptide can stimulate strong anti-tumor immunity when presented by major histocompatibility complex class I molecules on antigen-presenting cells .
Glycoprotein 100 falls under the category of tumor-associated antigens. It is classified as a differentiation antigen because it is predominantly expressed in melanocytes and melanoma cells, distinguishing it from other tissue types. This specificity makes it an attractive candidate for targeted immunotherapy .
The synthesis of gp100(177(8)-186) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences in a stepwise manner, ensuring high purity and yield of the desired peptide product.
The molecular structure of gp100(177(8)-186) consists of a sequence of ten amino acids: AMLGTHTMEV. Its specific conformation is critical for binding to major histocompatibility complex class I molecules and subsequent recognition by T cell receptors.
gp100(177(8)-186) does not undergo typical chemical reactions like small organic molecules. Instead, its primary interactions involve binding to MHC class I molecules on antigen-presenting cells and subsequent recognition by cytotoxic T lymphocytes.
The mechanism of action for gp100(177(8)-186) involves several key steps:
Studies have shown that immunization with gp100 peptides can lead to significant tumor regression in melanoma patients, highlighting its potential as an effective therapeutic agent .
Glycoprotein 100 (gp100), encoded by the PMEL17 gene, is a melanosome-specific type I transmembrane glycoprotein critically involved in melanin synthesis. As a melanocyte differentiation antigen, gp100 exhibits lineage-restricted expression in normal melanocytes, retinal pigment epithelium, and melanocytic tumors. The gp100(177-186) peptide (VLYRYGSFSV) represents a proteolytically processed fragment derived from the full-length protein. In malignant transformation, melanoma cells significantly overexpress gp100 due to dysregulated melanocytic differentiation pathways, while non-melanocytic tissues remain negative. This overexpression creates a therapeutic window, allowing gp100(177-186) to serve as an ideal target for tumor-specific immunity. Molecular analyses confirm gp100 expression in >90% of metastatic melanoma specimens, with immunohistochemical staining demonstrating intense localization in stage IV melanomas compared to benign nevi [3] [8].
The gp100(177-186) epitope is presented on melanoma cells in the context of HLA-A0201, the most prevalent MHC class I allele in Caucasian populations. Structural analyses reveal the peptide binds within the HLA-A*0201 groove via anchor residues at position 2 (Leucine) and position 9 (Valine), with solvent-exposed residues (Tyr³, Ser⁷) available for TCR interaction. Endogenous processing involves:
Table 1: HLA-A0201 Binding Affinity of gp100 Epitopes*
Epitope Position | Amino Acid Sequence | Relative Binding Affinity (IC₅₀ nM) | Stability (Half-life hours) |
---|---|---|---|
177-186 (Native) | VLYRYGSFSV | 182.4 ± 15.3 | 5.2 ± 0.8 |
209-217 (Native) | ITDQVPFSV | 320.7 ± 22.1 | 3.1 ± 0.5 |
280-288 (Native) | YLEPGPVTA | 285.9 ± 18.6 | 4.3 ± 0.6 |
209-217(2M)* | IMDQVPFSV | 48.2 ± 4.7 | 9.8 ± 1.2 |
*Anchor-modified heteroclitic analog [1] [5]
TCR engagement with gp100(177-186)/HLA-A*0201 complexes follows affinity-avidity principles that govern T-cell activation thresholds. Native gp100(177-186) exhibits intermediate TCR binding kinetics (kₒₙ ≈ 10³ M⁻¹s⁻¹, kₒff ≈ 10⁻² s⁻¹), resulting in suboptimal T-cell activation in vivo. Avidity enhancement strategies include:
Notably, TCRαβ⁺CD4⁻CD8⁻ double-negative (DN) T cells demonstrate unconventional recognition of gp100 epitopes, exhibiting perforin/granzyme-B-dependent cytotoxicity against HLA-A*0201⁺gp100⁺ melanoma cells despite lacking CD8 coreceptor stabilization [5]. This suggests alternative recognition mechanisms beyond classical CD8-MHC interactions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7